molecular formula C3H3NaO3S B110611 Sodium mercaptopyruvate CAS No. 10255-67-1

Sodium mercaptopyruvate

Cat. No. B110611
CAS RN: 10255-67-1
M. Wt: 142.11 g/mol
InChI Key: CODUSAVZTZYYDD-UHFFFAOYSA-M
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Description

Sodium mercaptopyruvate (MPA) is a compound that has been studied for its low toxicity and potential as an antidote against cyanide poisoning. It has been found to have a protective effect against lethal doses of hydrogen cyanide in rats, although its effectiveness varies between species . MPA is also a sulfur donor substrate for sulfurtransferases and can be synthesized from 3-bromopyruvic acid using sodium hydrosulfide .

Synthesis Analysis

The synthesis of sodium 3-mercaptopyruvate (3-MP) has been achieved by reacting 3-bromopyruvic acid with

Scientific Research Applications

Synthesis and Purity

Sodium 3-mercaptopyruvate (3-MP) is synthesized from 3-bromopyruvic acid, using sodium hydrosulfide in anhydrous methanol. The purity of 3-MP reaches 97.9% to 98.6% as determined by assays with N-ethylmaleimide and lactate dehydrogenase (Tanabe, Ogasawara, Nawata, & Kawanabe, 1989).

Biological Activity

3-MP functions as a sulfur donor substrate for sulfurtransferases. It plays a role in cysteine catabolism, being enzymatically degraded to sulfur and pyruvate by sulfurtransferase present in human red and white blood cells (Valentine & Frankenfeld, 1974). Moreover, 3-MP has shown protective effects against hydrogen cyanide in animal models (Clemedson, Fredriksson, Hansen, Hultman, & Sorbo, 1958).

Clinical Implications

Sodium mercaptopyruvate has been studied in the context of tumor metabolism due to its capacity to induce polyploidy and chromosomal endoreduplication, particularly in tumors lacking desulfurase enzymes (Jackson & Lindahl-Kiessling, 1963). Its potential in mitigating cyanide toxicity, as seen in studies with sulfanegen sodium, highlights its therapeutic relevance (Brenner et al., 2010).

Metabolic Effects

Sodium mercaptopyruvate's metabolic effects have been linked to certain conditions like ulcerative colitis. Its action in the human colon and its influence on colonocyte nutrition have been explored, suggesting its involvement in intestinal health and disease (Roediger, Duncan, Kapaniris, & Millard, 1993).

Chemical and Biochemical Properties

3-Mercaptopyruvate's chemical and biochemical properties, including its equilibrium behavior in solutions and reactions with other compounds, have been extensively studied. This knowledge is vital for understanding its physiological functions and potential clinical applications (Cooper, Haber, & Meister, 1982).

Safety And Hazards

While specific safety and hazard information for Sodium Mercaptopyruvate is not available in the search results, general safety measures for handling chemical substances should be followed. This includes wearing suitable protective clothing and avoiding contact with skin and eyes .

properties

IUPAC Name

sodium;2-oxo-3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3S.Na/c4-2(1-7)3(5)6;/h7H,1H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODUSAVZTZYYDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)[O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2464-23-5 (Parent)
Record name Sodium mercaptopyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20145265
Record name Sodium 3-mercaptopyruvate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white, free-flowing powder
Record name Sodium 3-mercapto-oxopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water at 200 g/l at 20oC, white petrolatum at <100 g/kg at 20oC
Record name Sodium 3-mercapto-oxopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/478/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Sodium mercaptopyruvate

CAS RN

10255-67-1
Record name Sodium mercaptopyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-mercaptopyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-mercaptopyruvate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM MERCAPTOPYRUVATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
B Sörbo - Biochimica et Biophysica Acta, 1957 - Elsevier
… In later experiments sodium mercaptopyruvate prepared according to PARROD 4 was used. L-Cysteinesulfinic acid was prepared according to LAVINE and hypotaurine 6 was a gift …
Number of citations: 141 www.sciencedirect.com
WN Valentine, JK Frankenfeld - Clinica chimica acta, 1974 - Elsevier
A product of cysteine catabolism, 3-mercaptopyruvate, is enzymatically degraded to sulfur and pyruvate by a sulfurtransferase (EC 2.8.1.2.) present in human red and white blood cells. …
Number of citations: 85 www.sciencedirect.com
E Mitidieri, T Tramontano, D Gurgone, V Citi… - Nitric Oxide, 2018 - Elsevier
Hydrogen sulfide (H 2 S) is produced by the action of cystathionine-β-synthase (CBS), cystathionine-γ-lyase (CSE) or 3-mercaptopyruvate sulfurtransferase (3-MST). 3-MST converts 3-…
Number of citations: 36 www.sciencedirect.com
BM Moeller, DL Crankshaw, J Briggs, HT Nagasawa… - Toxicology letters, 2017 - Elsevier
Cyanide is a metabolic poison that inhibits cytochrome c oxidase. Its broad applications in manufacturing and history as an agent of warfare/terror highlight the limitations in approved …
Number of citations: 6 www.sciencedirect.com
T Nakamura, Y Yamaguchi… - European Journal of …, 2000 - Wiley Online Library
… The assay mixture contained variable concentrations of sodium mercaptopyruvate, 50 mm potassium cyanide, 225 mm 2-methyl-2-aminopropanediol, and 5 µL of enzyme solution in a …
Number of citations: 72 febs.onlinelibrary.wiley.com
R Banerjee, T Chiku, O Kabil, M Libiad, N Motl… - Methods in …, 2015 - Elsevier
H 2 S is produced from sulfur-containing amino acids, cysteine and homocysteine, or a catabolite, 3-mercaptopyruvate, by three known enzymes: cystathionine β-synthase, γ-…
Number of citations: 31 www.sciencedirect.com
SD Mercurio, GF Combs Jr - The Journal of nutrition, 1987 - Elsevier
A variety of mercaptans, especially the β-mercaptocarboxylic acids, inhibited the selenium (Se)-dependent glutathione peroxidase (SeGSHpx) activity of chick liver postmitochondrial …
Number of citations: 12 www.sciencedirect.com
N Tamanna, S Mayengbam, JD House… - Mechanisms of Ageing …, 2018 - Elsevier
… Following that, 40 μL of 0.1 M sodium-mercaptopyruvate (NaMP) was added in the reaction … Following termination of the assay with PCA, sodium mercaptopyruvate was added in the …
Number of citations: 25 www.sciencedirect.com
M Bantzi, F Augsburger, J Loup, Y Berset… - Journal of Medicinal …, 2021 - ACS Publications
The enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) is one of the more recently identified mammalian sources of H 2 S. A recent study identified several novel 3-MST inhibitors …
Number of citations: 15 pubs.acs.org
CV Parast, KK Wong, JW Kozarich, J Peisach… - Biochemistry, 1995 - ACS Publications
… Deuterium-labeled mercaptopyruvate was prepared by dissolving sodium mercaptopyruvate in acetate buffer in D20 (pH 4.5, meter reading not corrected for deuterium isotope effect) …
Number of citations: 49 pubs.acs.org

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